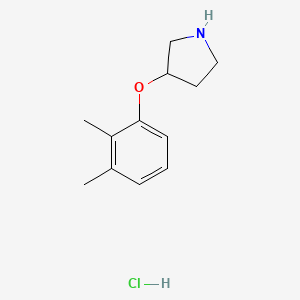

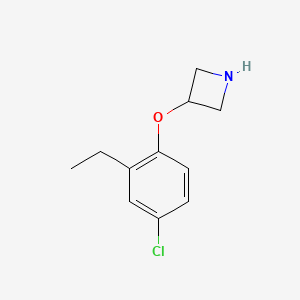

![molecular formula C13H18N2 B1395463 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine CAS No. 951393-79-6](/img/structure/B1395463.png)

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

Descripción general

Descripción

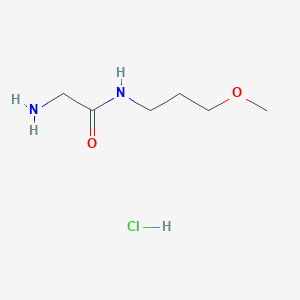

“2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” is a chemical compound with the molecular formula C13H18N2 . It is a derivative of 2-azabicyclo[2.2.1]heptane .

Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes, including derivatives like “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine”, has been achieved through various methods. One such method involves a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . Another method involves a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid .Molecular Structure Analysis

The molecular structure of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system . The compound has a molecular weight of 202.30 g/mol .Chemical Reactions Analysis

The chemical reactions involving “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” and its derivatives are quite diverse. For instance, neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine” include a molecular weight of 202.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Synthesis of Novel Epibatidine Analogues

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine serves as a key intermediate for the synthesis of novel epibatidine analogues. Researchers have demonstrated that the neighboring group participation by the 2-nitrogen in this compound allows for nucleophilic substitution at the 7-position by various nucleophiles. This process opens pathways to a range of 7-substituted 2-azabicyclo[2.2.1]heptanes, including the synthesis of anti-isoepiboxidine through conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring. This synthesis does not require protection of the secondary bicyclic nitrogen and includes successful base-induced epimerization, highlighting its potential for creating structurally diverse epibatidine analogues with possible applications in medicinal chemistry (Malpass & White, 2004).

Understanding Amide Bond Planarity

The study of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine and its derivatives has also contributed to our understanding of amide bond planarity. Research indicates that amides of 7-azabicyclo[2.2.1]heptane exhibit nitrogen-pyramidalization, challenging the conventional wisdom that amide bonds are planar due to resonance. This finding is significant for the field of organic chemistry, offering insights into the flexibility of amide bonds and their potential for creating novel compounds with unique properties (Otani et al., 2003).

Advances in Bicyclic Amine Synthesis

The compound has been pivotal in advancing the synthesis of bicyclic amines. For instance, researchers have developed methods for synthesizing tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton. These methods involve intramolecular reductive cyclopropanation, leading to enantiomerically pure compounds that are foundational for further chemical transformations. Such synthetic strategies enable the creation of complex molecular architectures potentially applicable in drug development and materials science (Gensini et al., 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVKNSFGRHNZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1CN2CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

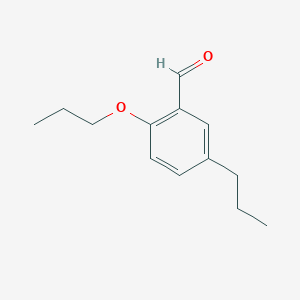

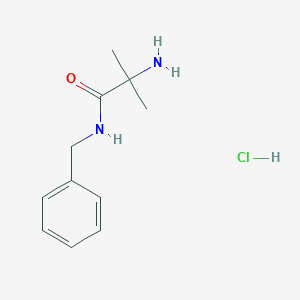

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)